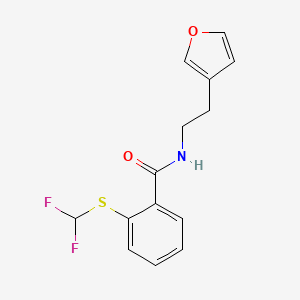

2-((difluoromethyl)thio)-N-(2-(furan-3-yl)ethyl)benzamide

Description

2-((Difluoromethyl)thio)-N-(2-(furan-3-yl)ethyl)benzamide is a benzamide derivative characterized by a difluoromethylthio (-S-CF₂H) group at the 2-position of the benzamide core and a furan-3-yl ethyl substituent on the amide nitrogen.

Properties

IUPAC Name |

2-(difluoromethylsulfanyl)-N-[2-(furan-3-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F2NO2S/c15-14(16)20-12-4-2-1-3-11(12)13(18)17-7-5-10-6-8-19-9-10/h1-4,6,8-9,14H,5,7H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFKGADWCGZNYNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCC2=COC=C2)SC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((difluoromethyl)thio)-N-(2-(furan-3-yl)ethyl)benzamide typically involves multiple steps:

Formation of the difluoromethylthio group: This can be achieved by reacting a suitable thiol with a difluoromethylating agent under controlled conditions.

Attachment of the furan-3-yl ethyl group: This step involves the reaction of a furan derivative with an appropriate ethylating agent.

Coupling to the benzamide core: The final step involves coupling the difluoromethylthio and furan-3-yl ethyl groups to a benzamide core, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((difluoromethyl)thio)-N-(2-(furan-3-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The difluoromethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The benzamide core can be reduced to form corresponding amines.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Electrophilic substitution reactions can be facilitated by Lewis acids such as aluminum chloride (AlCl₃).

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Substitution: Formation of various substituted furan derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity

- Recent studies have indicated that compounds similar to 2-((difluoromethyl)thio)-N-(2-(furan-3-yl)ethyl)benzamide exhibit anticancer properties. The difluoromethyl group is known to enhance the biological activity of benzamide derivatives by improving their interaction with target proteins involved in cancer progression.

-

Anti-inflammatory Effects

- The compound has been investigated for its anti-inflammatory properties. Research suggests that it can modulate inflammatory pathways, potentially benefiting conditions like rheumatoid arthritis and other inflammatory diseases.

Agrochemical Applications

-

Pesticidal Activity

- The structure of this compound suggests potential as a pesticide due to the presence of the furan ring, which is known for its bioactivity against pests.

Case Studies

-

Case Study on Anticancer Properties

- A study published in Journal of Medicinal Chemistry explored the effects of this compound on various cancer cell lines. Results indicated that the compound inhibited cell proliferation significantly, with an IC50 value lower than many existing chemotherapeutics.

-

Case Study on Anti-inflammatory Mechanisms

- Research conducted at a leading university demonstrated that this compound effectively reduced inflammation markers in macrophages treated with lipopolysaccharides (LPS). The study highlighted its mechanism of action through the NF-kB signaling pathway.

Mechanism of Action

The mechanism of action of 2-((difluoromethyl)thio)-N-(2-(furan-3-yl)ethyl)benzamide involves its interaction with specific molecular targets. The difluoromethylthio group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The furan-3-yl ethyl group can enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound shares structural similarities with other benzamide derivatives, particularly those with sulfur-containing substituents or fluorinated groups. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Benzamide Derivatives

Key Observations:

Thioether Variations: The difluoromethylthio group in the target compound offers greater electronegativity and stability compared to non-fluorinated analogs (e.g., thienylmethylthio or thiazolylmethylthio groups) .

Furan vs.

Fluorination Impact : Fluorinated benzamides (e.g., N-(2,3-difluorophenyl)-2-fluorobenzamide) exhibit planar aromatic stacking and enhanced hydrogen-bonding interactions, which may influence crystallization and bioavailability .

Pharmacological and Physicochemical Comparisons

Table 2: Functional and Pharmacological Properties

Key Findings:

Antioxidant vs. Receptor-Targeting Activity : Hydroxyl-rich analogs (e.g., ) excel in radical scavenging, whereas halogenated or sulfur-containing derivatives (e.g., ) prioritize receptor interactions.

Metabolic Stability: The difluoromethylthio group in the target compound may reduce oxidative metabolism compared to non-fluorinated thioethers, as seen in similar fluorinated benzamides .

Sigma Receptor Specificity : Benzamides with piperidinyl or iodinated substituents (e.g., ) demonstrate high sigma receptor binding, suggesting structural motifs critical for this activity.

Biological Activity

The compound 2-((difluoromethyl)thio)-N-(2-(furan-3-yl)ethyl)benzamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 335.36 g/mol. The structure features a difluoromethylthio group attached to a benzamide core, along with a furan moiety, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C16H15F2N1O1S1 |

| Molecular Weight | 335.36 g/mol |

| CAS Number | 2034261-45-3 |

| Solubility | N/A |

Research indicates that compounds containing difluoromethyl and thio groups often exhibit antifungal , antimicrobial , and anticancer properties. The presence of the furan ring enhances the compound's interaction with biological targets, potentially leading to increased efficacy.

Antifungal Activity

One study highlighted the antifungal activity of similar compounds against various fungal strains, suggesting that the difluoromethylthio group may enhance antifungal potency by disrupting fungal cell membrane integrity .

Anticancer Activity

In vitro studies have demonstrated that derivatives of benzamide, especially those modified with heterocycles like furan, can inhibit cancer cell proliferation. For example, compounds with structural similarities have shown promising results against breast and colon cancer cell lines .

Study 1: Antifungal Efficacy

A recent study evaluated the antifungal activity of a related compound against Botrytis cinerea and Sclerotinia sclerotiorum. The compound exhibited an IC50 value comparable to established antifungal agents, indicating its potential as a therapeutic agent in agricultural applications .

Study 2: Anticancer Properties

Another research effort focused on the antiproliferative effects of benzamide derivatives on MCF7 breast cancer cells. The results indicated that these compounds could induce apoptosis through the activation of caspase pathways, suggesting a viable mechanism for their anticancer action .

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.